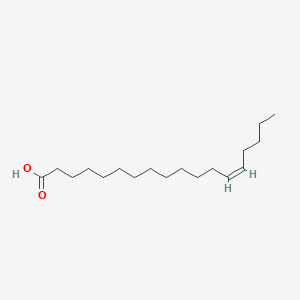

cis-13-Octadecenoic acid

Description

Properties

IUPAC Name |

(Z)-octadec-13-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H,19,20)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLLSHRIFPDGQB-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312948 | |

| Record name | cis-13-Octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (Z)-13-Octadecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041480 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13126-39-1 | |

| Record name | cis-13-Octadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13126-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-13-Octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (13Z)-octadec-13-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-13-Octadecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041480 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

26.5 - 27 °C | |

| Record name | (Z)-13-Octadecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041480 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to cis-13-Octadecenoic Acid: Core Properties and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-13-Octadecenoic acid, a monounsaturated omega-5 fatty acid, is a molecule of growing interest in the scientific community. While not as ubiquitous as some other fatty acids, its presence in various natural sources and its potential biological activities warrant a closer examination. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, natural occurrence, and biosynthetic pathways. Furthermore, it delves into its potential therapeutic applications, supported by detailed experimental methodologies for assessing its biological effects. This document aims to serve as a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in exploring the scientific and therapeutic potential of this unique fatty acid.

Core Properties of this compound

This compound is structurally an 18-carbon fatty acid with a single double bond in the cis configuration, located between the 13th and 14th carbon atoms.[1] This specific arrangement of the double bond influences its three-dimensional structure and, consequently, its physical and biological properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | (13Z)-octadec-13-enoic acid | [2] |

| Synonyms | 13(Z)-Octadecenoic acid, 13-cis-Octadecenoic acid | [3] |

| CAS Number | 13126-39-1 | [1] |

| PubChem CID | 5312441 | [2] |

| Molecular Formula | C₁₈H₃₄O₂ | [4] |

| Molecular Weight | 282.46 g/mol | [5] |

| Melting Point | 26.5 - 27 °C | [2] |

| Physical State | Solid at room temperature | [2] |

| Solubility | Soluble in ethanol (B145695) | [6] |

Natural Occurrence

This compound has been identified in a variety of natural sources, suggesting its role in the metabolism of certain organisms. It has been found in bovine milk fat, highlighting its presence in mammalian systems.[7] Additionally, this fatty acid has been detected in the essential oil of Hypericum gaitii, an endemic plant species of Eastern India, where it is noted for its potential antioxidant activities.[5] Its presence has also been reported in other plant species, indicating a broader distribution in the plant kingdom.[1]

Biosynthesis and Metabolism

The synthesis of this compound in organisms is believed to follow the general pathways of fatty acid biosynthesis, with specific enzymatic steps for the introduction of the unsaturation at the ∆13 position.

De Novo Biosynthesis of the Saturated Precursor

The backbone of this compound, stearic acid (18:0), is synthesized de novo from acetyl-CoA and malonyl-CoA through a series of reactions catalyzed by the fatty acid synthase (FAS) complex. This process primarily occurs in the cytoplasm.[1]

Desaturation to form this compound

The introduction of the cis double bond at the 13th position is a critical step catalyzed by a specific fatty acid desaturase enzyme. While the precise enzyme responsible for this specific desaturation is not as well-characterized as those for more common unsaturated fatty acids, it is understood to be a ∆13-desaturase. These enzymes are typically membrane-bound and utilize molecular oxygen and a reducing equivalent (such as NADH or NADPH) to introduce the double bond.

Caption: Simplified workflow of the de novo biosynthesis of this compound.

Potential Biological Activities and Therapeutic Applications

Preliminary research suggests that this compound may possess several biological activities of therapeutic interest, including anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

While direct and extensive studies on the anti-inflammatory properties of this compound are limited, its structural similarity to other biologically active fatty acids suggests a potential role in modulating inflammatory pathways. The trans isomer, trans-13-Octadecenoic acid, has demonstrated anti-inflammatory effects, hinting at the potential of the C18:1 backbone with a double bond at the 13th position to influence inflammatory responses.[1]

Antioxidant Activity

This compound has been identified as a component of essential oils with known antioxidant properties.[5] Fatty acids can exert antioxidant effects through various mechanisms, including the scavenging of free radicals and the modulation of cellular antioxidant defense systems.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key experiments.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol describes a method to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

4.1.1. Materials

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

This compound (dissolved in a suitable solvent, e.g., ethanol or DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

4.1.2. Methodology

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (solvent only).

-

Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

-

Nitrite Measurement: After the incubation period, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. A reduction in nitrite levels in the treated groups compared to the LPS-only group indicates anti-inflammatory activity.

Caption: Experimental workflow for the in vitro anti-inflammatory assay.

DPPH Radical Scavenging Antioxidant Assay

This protocol outlines a common method to evaluate the antioxidant capacity of this compound by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

4.2.1. Materials

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or Ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate or spectrophotometer cuvettes

4.2.2. Methodology

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) and make serial dilutions to obtain a range of concentrations.

-

DPPH Solution: Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM). The solution should have a deep violet color.

-

Reaction: In a 96-well plate or cuvettes, mix a specific volume of the sample solution with a specific volume of the DPPH solution. Include a control with the solvent instead of the sample.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm.

-

Data Analysis: The scavenging activity is calculated as the percentage of DPPH radical inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 A higher percentage of inhibition indicates greater antioxidant activity. An IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general workflow for the analysis of this compound in biological samples.

4.3.1. Lipid Extraction

-

Homogenize the biological sample (e.g., tissue, plasma).

-

Extract the total lipids using a suitable solvent system, such as the Folch method (chloroform:methanol, 2:1 v/v) or the Bligh and Dyer method (chloroform:methanol:water).

4.3.2. Derivatization

-

To increase volatility for GC analysis, convert the fatty acids to their fatty acid methyl esters (FAMEs). This can be achieved by transesterification using methods such as boron trifluoride (BF₃) in methanol or methanolic HCl.

4.3.3. GC-MS Analysis

-

Injection: Inject the FAMEs sample into the GC-MS system.

-

Separation: Use a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase) to separate the FAMEs based on their boiling points and polarity.

-

Detection: As the FAMEs elute from the column, they are ionized and fragmented in the mass spectrometer. The mass spectrum of each peak is recorded.

-

Identification and Quantification: Identify the peak corresponding to the methyl ester of this compound by comparing its retention time and mass spectrum with that of an authentic standard. Quantify the amount of the fatty acid by comparing its peak area to that of an internal standard.

Caption: General workflow for the GC-MS analysis of this compound.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, its structural characteristics suggest potential interactions with key signaling cascades involved in inflammation and metabolism, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Fatty acids are known to be substrates for these enzymes, leading to the production of various signaling molecules like prostaglandins (B1171923) and leukotrienes. Further research is required to determine if this compound acts as a substrate or modulator of these pathways.

Conclusion

This compound is a monounsaturated fatty acid with intriguing, yet underexplored, biological potential. This technical guide has summarized its fundamental properties, natural distribution, and biosynthetic origins. The provided experimental protocols offer a starting point for researchers to investigate its anti-inflammatory, antioxidant, and other biological activities. As our understanding of the complex roles of fatty acids in health and disease continues to expand, further investigation into the specific mechanisms of action and signaling pathways of this compound is warranted. Such research holds the promise of uncovering new therapeutic avenues for a range of conditions.

References

- 1. This compound | High-Purity Fatty Acid [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Action of soybean lipoxygenase 1 on 12-iodo-cis-9-octadecenoic acid and 12-bromo-cis-9-octadecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of cis-12-octadecenoic acid and trans-9,trans-12-octadecadienoic acid and their influence on lipogenic enzyme activities in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Natural Sources of cis-13-Octadecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-13-Octadecenoic acid (C18:1 n-5) is a monounsaturated fatty acid that has garnered increasing interest within the scientific community. As a less common isomer of oleic acid, its unique structural properties suggest potentially distinct biological activities and metabolic fates. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its analysis, and an exploration of its biosynthesis and potential signaling pathways. The information is curated to support further research and development in lipidomics, nutritional science, and pharmacology.

Natural Occurrence and Distribution

This compound is found in a variety of natural sources, including plants, animals, and microorganisms. Its concentration, however, is generally lower than that of more common fatty acid isomers like oleic acid (cis-9-Octadecenoic acid).

Plant-Based Sources

Several plant seed oils have been identified as sources of this compound. The concentration of this fatty acid can vary depending on the plant species and environmental conditions.

| Plant Species | Part Analyzed | Concentration (% of Total Fatty Acids) | Reference |

| Raphia taedigera | Seed Oil | 2.75 | [1] |

| Musella lasiocarpa | Phytochemical Extract | 1.47 | |

| Trigonella foenum-graecum (Fenugreek) | Seed (as methyl ester) | 0.34 | [2] |

| Hibiscus Seed Oil (unheated) | Seed | 23.91 | [3] |

| Hibiscus Seed Oil (heated) | Seed | 31.54 | [3] |

| Arachis hypogaea (Groundnut) | Seed | 5.16 | [3] |

| Blighia sapida | Seed | 15.90 | [3] |

| Blighia sapida | Aril | 0.26 | [3] |

| Waru Leaf (young) | Leaf | 1.27 | [3] |

Animal-Based Sources

The primary animal-based source of this compound identified to date is bovine milk fat. The concentration can be influenced by the animal's diet and lactation stage.[4][5]

| Animal Product | Concentration (% of Total C18:1 Isomers) | Reference |

| Bovine Milk Fat | 0.07 - 0.12 | [6] |

Microbial Sources

This compound has also been detected in the metabolomes of certain microbial ecosystems and fermented foods. For instance, its methyl ester has been identified in Mung Bean Sour Liquid, a traditional fermented product, and its presence is positively correlated with Leuconostoc and Paucilactobacillus species.[3] This suggests a potential role for these bacteria in its production or modification during fermentation.[3]

Experimental Protocols: Identification and Quantification

The standard and most widely adopted method for the analysis of fatty acids, including this compound, is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high selectivity and sensitivity, allowing for the definitive identification and quantification of the analyte, even at trace levels.

Sample Preparation and Derivatization

Prior to GC-MS analysis, fatty acids are typically derivatized to their corresponding fatty acid methyl esters (FAMEs). This process increases the volatility of the fatty acids, making them amenable to gas chromatography.

Protocol for Fatty Acid Methylation:

-

Lipid Extraction: Extract total lipids from the sample using a suitable solvent system, such as a 2:1 mixture of chloroform (B151607) and methanol (B129727) (Folch method).

-

Saponification: The extracted lipids are saponified by heating with a methanolic solution of sodium hydroxide (B78521) or potassium hydroxide. This process hydrolyzes the ester linkages, releasing the free fatty acids as salts.

-

Esterification: The fatty acid salts are then esterified to FAMEs. A common and effective reagent for this is boron trifluoride (BF₃) in methanol. The mixture is heated to drive the reaction to completion.

-

Extraction of FAMEs: After cooling, the FAMEs are extracted into a non-polar solvent, such as hexane (B92381) or heptane.

-

Washing and Drying: The organic phase containing the FAMEs is washed with water to remove any remaining reagents and then dried over anhydrous sodium sulfate.

-

Concentration: The solvent is evaporated under a stream of nitrogen to concentrate the FAMEs, which are then reconstituted in a small volume of an appropriate solvent for GC-MS injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The separation and identification of FAME isomers require a high-resolution capillary GC column and specific GC and MS parameters.

Recommended GC-MS Parameters for C18:1 Isomer Analysis:

-

Gas Chromatograph: Agilent 7890A or similar.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Capillary Column: A highly polar column is essential for the separation of positional and geometric isomers of fatty acids. Commonly used columns include those with a biscyanopropyl polysiloxane stationary phase (e.g., SP-2560, Rt-2560) or ionic liquid columns (e.g., SLB-IL111).[7][8] A longer column (e.g., 100 m) will provide better resolution.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis. Injector temperature: 250 °C.

-

Oven Temperature Program: A slow temperature ramp is crucial for separating isomers. A typical program might be:

-

Initial temperature: 100 °C, hold for 4 minutes.

-

Ramp to 240 °C at 3 °C/minute.

-

Hold at 240 °C for 15-20 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Mode: Full scan mode (e.g., m/z 40-500) for identification. For quantification, Selected Ion Monitoring (SIM) can be used to increase sensitivity and selectivity.

-

Identification: The identification of the methyl ester of this compound is achieved by comparing its retention time and mass spectrum with those of an authentic standard and by matching against spectral libraries such as the NIST Mass Spectral Library.[3]

-

Quantification: Quantitative analysis is performed by creating a calibration curve with known concentrations of a certified this compound standard. An internal standard (e.g., heptadecanoic acid, C17:0) should be used to correct for variations in extraction and derivatization efficiency.

-

Mass Spectrum of Methyl cis-13-octadecenoate: The electron ionization mass spectrum of methyl cis-13-octadecenoate will exhibit a molecular ion peak (M+) at m/z 296. The fragmentation pattern will include characteristic losses of the methoxy (B1213986) group (-OCH₃, M-31) and hydrocarbon fragments. The NIST WebBook provides a reference mass spectrum for this compound.[9]

GC-MS workflow for the analysis of this compound.

Biosynthesis of this compound

The biosynthesis of common unsaturated fatty acids, such as oleic acid (Δ9), is well-characterized. However, the pathways leading to the formation of "unusual" or "non-canonical" fatty acid isomers, including this compound, are less understood. The general pathway involves de novo synthesis of saturated fatty acids followed by desaturation.

De Novo Fatty Acid Synthesis

The foundational pathway for all fatty acid synthesis begins with acetyl-CoA.

-

Carboxylation of Acetyl-CoA: The process is initiated by the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by the enzyme Acetyl-CoA Carboxylase (ACC).[3]

-

Fatty Acid Synthase (FAS) Complex: The Fatty Acid Synthase (FAS) complex then carries out a series of four recurring reactions (condensation, reduction, dehydration, and reduction) to elongate the fatty acid chain by two carbons in each cycle, using malonyl-CoA as the donor.[3]

-

Formation of Stearic Acid: After seven cycles, the 16-carbon saturated fatty acid, palmitate, is produced. Palmitate can be further elongated to form the 18-carbon stearic acid (18:0), which is the direct precursor for octadecenoic acid isomers.[3]

De novo synthesis of stearic acid.

Desaturation to this compound

The introduction of a double bond into the saturated fatty acid chain is catalyzed by enzymes called fatty acid desaturases. These enzymes are classified based on the position at which they introduce the double bond (e.g., Δ9-desaturase).

The specific enzyme responsible for the Δ13 desaturation to form this compound has not been definitively identified in most organisms. The formation of such "unusual" monounsaturated fatty acids is often attributed to variant forms of common desaturases that have evolved to have altered regiospecificity.[10] It is plausible that a novel or modified desaturase exists in the organisms that produce significant quantities of this isomer.

In mammals, a fatty acid desaturase, FADS3, has been shown to catalyze the Δ13-desaturation of trans-vaccenate, though this is for a trans isomer and a different substrate.[11] This finding, however, opens the possibility of endogenous mammalian enzymes capable of Δ13 desaturation.

Potential Signaling Pathways and Biological Activity

While specific signaling pathways directly initiated by this compound have yet to be elucidated, its role can be inferred from the broader understanding of monounsaturated fatty acid (MUFA) signaling. MUFAs are not just structural components of membranes and energy storage molecules; they are also active signaling molecules.

General MUFA Signaling Mechanisms

-

Membrane Fluidity and Composition: The incorporation of this compound into cell membranes can influence membrane fluidity and the function of membrane-bound proteins and receptors.[3]

-

Nuclear Receptor Activation: MUFAs can act as ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which regulate the expression of genes involved in lipid metabolism and inflammation.

-

G-Protein Coupled Receptors (GPCRs): Free fatty acids can activate specific GPCRs, such as GPR40 (FFAR1) and GPR120 (FFAR4), which are involved in various physiological processes, including insulin (B600854) secretion and inflammatory responses.[12]

-

Cellular Uptake and Trafficking: The cellular uptake of long-chain fatty acids is a regulated process involving transport proteins like CD36 and Fatty Acid Binding Proteins (FABPs), which facilitate their movement across the cell membrane and within the cytoplasm.[13][14]

Potential signaling pathways for this compound.

Potential Biological Activities

Preliminary research and the activities of its isomers suggest that this compound may possess several biological activities, including:

-

Anti-inflammatory properties

-

Antioxidant effects [3]

Further research is needed to specifically investigate the biological activities and metabolic fate of this compound to understand its unique contributions to cellular physiology and its potential as a therapeutic agent.

Conclusion and Future Directions

This compound is a naturally occurring fatty acid with a scattered distribution across the plant and animal kingdoms, as well as in microbial systems. While methods for its detection and quantification are established, there remain significant knowledge gaps regarding its specific biosynthetic pathways and its precise roles in cellular signaling.

Future research should focus on:

-

Screening a wider range of natural sources to identify those with higher concentrations of this compound.

-

Isolation and characterization of the specific desaturase enzymes responsible for its synthesis.

-

Elucidating the specific signaling pathways that are modulated by this compound.

-

Investigating its unique biological activities in comparison to other C18:1 isomers.

A deeper understanding of this "unusual" fatty acid holds promise for advancements in food science, nutrition, and the development of novel therapeutic strategies.

References

- 1. echemcom.com [echemcom.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. This compound | High-Purity Fatty Acid [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medkoo.com [medkoo.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 8. Chromatography of FAMEs Using Cyanopropyl Capillary Columns : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. This compound, methyl ester [webbook.nist.gov]

- 10. pnas.org [pnas.org]

- 11. Fatty Acid Desaturases, Polyunsaturated Fatty Acid Regulation, and Biotechnological Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. storage.imrpress.com [storage.imrpress.com]

- 13. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular mechanism of cellular uptake and intracellular translocation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cis-13-Octadecenoic Acid: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-13-Octadecenoic acid, a monounsaturated omega-5 fatty acid, has garnered increasing interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, details its natural occurrence, and presents methodologies for its chemical synthesis. Furthermore, this document summarizes its known physicochemical properties and explores its biological significance, offering a valuable resource for researchers in the fields of lipidomics, biochemistry, and drug development.

Discovery and Natural Occurrence

While the specific historical account of the initial discovery and isolation of this compound is not extensively documented in readily available scientific literature, its identification is closely tied to the advancements in analytical techniques for fatty acid analysis, particularly gas chromatography-mass spectrometry (GC-MS).

This compound, also known by its chemical name (13Z)-octadecenoic acid, is a naturally occurring fatty acid found in a variety of biological sources. It has been identified as a component of bovine milk fat[1][2]. In the plant kingdom, it is present in the seed oil of species such as Raphia taedigera[3]. Phytochemical analyses have also confirmed its presence in various plant extracts[4]. The endogenous biosynthesis of this compound in organisms involves the de novo synthesis of fatty acids, followed by specific enzymatic desaturation reactions catalyzed by fatty acid desaturases[4].

Physicochemical and Spectrometric Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison. This data has been compiled from various chemical databases and literature sources.

| Property | Value | Source |

| Chemical Identifiers | ||

| IUPAC Name | (13Z)-octadec-13-enoic acid | PubChem[5] |

| CAS Number | 13126-39-1 | PubChem[5] |

| PubChem CID | 5312441 | PubChem[5] |

| Molecular Properties | ||

| Molecular Formula | C₁₈H₃₄O₂ | PubChem[5] |

| Molecular Weight | 282.46 g/mol | PubChem[5] |

| Physical Properties | ||

| Melting Point | 26.5 - 27 °C | PubChem[5] |

| Spectrometric Data | ||

| GC-MS (NIST Number) | 333585 | PubChem[5] |

| MS-MS (Precursor [M-H]⁻) | 281.2486 | PubChem[5] |

Chemical Synthesis of this compound

The stereoselective synthesis of this compound can be achieved through several established organic chemistry methodologies. The two primary routes involve the Wittig reaction for the formation of the cis-double bond and the partial hydrogenation of an alkyne precursor using a poisoned catalyst.

Synthesis via the Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. To achieve the cis-stereochemistry, a non-stabilized ylide is typically employed.

Experimental Protocol:

-

Step 1: Preparation of the Phosphonium Salt. 1-Bromododecane is reacted with triphenylphosphine (B44618) in a suitable solvent like toluene (B28343) under reflux to yield dodecyltriphenylphosphonium (B1215703) bromide.

-

Step 2: Generation of the Ylide. The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and deprotonated with a strong base such as n-butyllithium at a low temperature (-78 °C) to form the corresponding ylide.

-

Step 3: Wittig Reaction. Pentanal is then added dropwise to the ylide solution at low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

Step 4: Work-up and Purification. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is extracted, dried, and the solvent is removed under reduced pressure. The resulting crude product, primarily the cis-isomer of 13-octadecenal, can be purified by column chromatography.

-

Step 5: Oxidation to the Carboxylic Acid. The purified aldehyde is then oxidized to the corresponding carboxylic acid using a standard oxidizing agent like Jones reagent (chromium trioxide in sulfuric acid and acetone) or a milder alternative like sodium chlorite (B76162) to yield this compound.

References

The Biological Role of cis-13-Octadecenoic Acid: A Technical Guide for Researchers

Abstract

Cis-13-Octadecenoic acid, a monounsaturated fatty acid, is an intriguing molecule within the landscape of lipid research. While its direct biological roles are the subject of ongoing investigation, its structural similarity to other bioactive lipids suggests its potential involvement in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of this compound, including its metabolism, potential signaling pathways, and reported biological activities. Detailed experimental protocols and quantitative data, often extrapolated from closely related compounds due to the limited specific research on the cis-13 isomer, are presented to facilitate further scientific inquiry. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of fatty acids in health and disease.

Introduction

This compound, also known as (13Z)-octadecenoic acid, is an 18-carbon monounsaturated fatty acid with a single cis double bond at the 13th carbon position.[1] It belongs to the class of long-chain fatty acids and is a structural isomer of the more common oleic acid (cis-9-octadecenoic acid).[2][3] While not as extensively studied as other fatty acid isomers, this compound has been identified in natural sources such as bovine milk fat and various plant extracts.[1][4] Its fundamental biological roles are believed to encompass serving as a nutrient, an energy source, and a component of cellular membranes, contributing to their stability and fluidity.[5] Emerging research, primarily on its trans isomer and other related octadecenoic acids, suggests potential anti-inflammatory, antioxidant, and anti-cancer properties, making it a molecule of interest for further investigation.[6][7]

This guide aims to consolidate the existing knowledge on this compound and provide a framework for future research by detailing relevant experimental methodologies and potential signaling pathways.

Metabolism of this compound

The metabolism of this compound is not fully elucidated but can be inferred from the general pathways of fatty acid metabolism in mammalian cells.[8]

Incorporation into Complex Lipids

Like other fatty acids, this compound can be activated to its coenzyme A (CoA) derivative, cis-13-octadecenoyl-CoA. This activated form can then be incorporated into various complex lipids, such as triglycerides for energy storage in adipose tissue and phospholipids (B1166683), which are essential components of cellular membranes.[9] The incorporation of this compound into membrane phospholipids can influence membrane fluidity and the function of membrane-bound proteins.

Enzymatic Modification

This compound can serve as a substrate for various enzymes involved in fatty acid modification.

-

Desaturases and Elongases: It may undergo further desaturation and elongation to produce longer-chain polyunsaturated fatty acids.[8]

-

Lipoxygenases (LOX): Lipoxygenases are key enzymes in the generation of bioactive lipid mediators. While direct studies on this compound are limited, it is plausible that it can be metabolized by LOX to produce hydroperoxy and hydroxy derivatives.[10][11] For instance, the well-studied linoleic acid is converted by 15-lipoxygenase to 13-S-hydroxyoctadecadienoic acid (13-S-HODE), a molecule with known signaling roles.[11] Analogous metabolites of this compound could exhibit similar biological activities.

// Nodes C13OA [label="this compound", fillcolor="#FBBC05"]; CoA_Synthase [label="Acyl-CoA Synthetase", shape=ellipse, fillcolor="#F1F3F4"]; C13OA_CoA [label="cis-13-Octadecenoyl-CoA", fillcolor="#FBBC05"]; Triglycerides [label="Triglycerides\n(Energy Storage)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phospholipids [label="Phospholipids\n(Membrane Component)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Desaturase [label="Desaturase / Elongase", shape=ellipse, fillcolor="#F1F3F4"]; PUFAs [label="Polyunsaturated Fatty Acids", fillcolor="#34A853", fontcolor="#FFFFFF"]; LOX [label="Lipoxygenase (LOX)", shape=ellipse, fillcolor="#F1F3F4"]; Hydroxy_Derivatives [label="Hydroxy/Hydroperoxy\nDerivatives\n(Bioactive Mediators)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges C13OA -> CoA_Synthase [label="+ ATP, CoA"]; CoA_Synthase -> C13OA_CoA; C13OA_CoA -> Triglycerides [label="Esterification"]; C13OA_CoA -> Phospholipids [label="Esterification"]; C13OA_CoA -> Desaturase; Desaturase -> PUFAs; C13OA -> LOX [label="+ O2"]; LOX -> Hydroxy_Derivatives; }

Caption: Proposed metabolic pathways for this compound.Potential Signaling Pathways

Direct evidence for the involvement of this compound in specific signaling pathways is scarce. However, based on the activities of its potential metabolites and structurally similar fatty acids, several pathways can be hypothesized.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.[12] Certain fatty acids and their derivatives are known to be natural ligands for PPARs.[13] For example, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), a derivative of linoleic acid, is a potent PPARα activator, while 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA) activates PPARγ.[14][15] It is plausible that this compound or its oxidized metabolites could also act as ligands for PPAR isoforms, thereby influencing gene expression related to lipid metabolism and inflammation.

// Nodes C13OA_Metabolite [label="this compound\nor its Metabolite", fillcolor="#FBBC05"]; PPAR [label="PPARα / PPARγ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RXR [label="RXR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex [label="PPAR-RXR Heterodimer", shape=ellipse, fillcolor="#F1F3F4"]; PPRE [label="PPRE\n(DNA Response Element)", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Gene_Expression [label="Target Gene Expression\n(Lipid Metabolism, Inflammation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges C13OA_Metabolite -> PPAR [label="Binds"]; PPAR -> Complex; RXR -> Complex; Complex -> PPRE [label="Binds to"]; PPRE -> Gene_Expression [label="Regulates"]; }

Caption: Hypothetical PPAR signaling pathway activated by this compound.NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central to the inflammatory response.[16][17] Some oxidized fatty acids have been shown to modulate these pathways. For instance, 13-oxo-octadecadienoic acid (13-KODE) has been demonstrated to inhibit LPS-induced NF-κB activation and MAPK phosphorylation in macrophages, leading to a reduction in pro-inflammatory cytokine production.[9] Given the potential for this compound to be metabolized into similar oxidized derivatives, it may exert anti-inflammatory effects through the modulation of these key signaling cascades.

// Nodes LPS [label="LPS", shape=ellipse, fillcolor="#F1F3F4"]; TLR4 [label="TLR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C13OA_Metabolite [label="this compound\nMetabolite", fillcolor="#FBBC05"]; MAPK [label="MAPK\n(p38, JNK, ERK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IκB [label="IκBα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4; TLR4 -> MAPK; TLR4 -> IKK; C13OA_Metabolite -> MAPK [label="Inhibits", color="#34A853"]; C13OA_Metabolite -> IKK [label="Inhibits", color="#34A853"]; IKK -> IκB [label="Phosphorylates"]; IκB -> NFkB [label="Releases"]; MAPK -> Nucleus; NFkB -> Nucleus [label="Translocates"]; Nucleus -> Cytokines [label="Gene Expression"]; }

Caption: Putative anti-inflammatory mechanism via NF-κB and MAPK pathways.Biological Activities and Quantitative Data

While specific data for this compound is limited, the following table summarizes quantitative data from studies on closely related compounds, which may provide a basis for estimating the potential bioactivity of the cis-13 isomer.

| Compound/Extract | Assay Type | Model | Key Quantitative Finding |

| trans-13-Octadecenoic acid rich extract | Oxidative Burst Assay | In vitro (human neutrophils) | IC50: 15.3 ± 2.2 µg/mL |

| trans-13-Octadecenoic acid rich extract | Carrageenan-induced Paw Edema | In vivo (albino rats) | 88.89 ± 0.015% inhibition at 200 mg/kg |

| 13-oxo-octadecadienoic acid (13-KODE) | LPS-induced TNF-α production | In vitro (RAW 264.7 macrophages) | 61% decrease at 100 µM |

| 13-oxo-octadecadienoic acid (13-KODE) | LPS-induced IL-1β production | In vitro (RAW 264.7 macrophages) | 72% decrease at 100 µM |

| 13-S-hydroxyoctadecadienoic acid (13-S-HODE) | Cell Viability (MTT Assay) | In vitro (MCF-7 breast cancer cells) | Dose-dependent inhibition |

| 13-S-hydroxyoctadecadienoic acid (13-S-HODE) | Apoptosis (Annexin V-FITC) | In vitro (MCF-7 breast cancer cells) | Dose-dependent induction of apoptosis |

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to investigate the biological role of this compound.

Quantification of this compound in Biological Samples by GC-MS

Objective: To identify and quantify this compound in biological matrices such as plasma, tissues, or cell lysates.

Methodology:

-

Lipid Extraction:

-

Homogenize the biological sample in a mixture of chloroform:methanol (B129727) (2:1, v/v).

-

Add a known amount of an internal standard (e.g., deuterated this compound).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Derivatization (Fatty Acid Methyl Ester - FAME preparation):

-

Resuspend the dried lipid extract in a solution of boron trifluoride in methanol (BF3-methanol).

-

Heat the mixture at 100°C for 30 minutes.

-

After cooling, add hexane (B92381) and water to extract the FAMEs.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract under nitrogen and reconstitute in a small volume of hexane for GC-MS analysis.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

GC Column: Use a suitable capillary column for fatty acid analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 250°C) to separate the FAMEs.

-

Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.

-

Identification: Identify the methyl ester of this compound by comparing its retention time and mass spectrum with that of an authentic standard.

-

Quantification: Create a calibration curve using known concentrations of the this compound methyl ester standard and the internal standard.

-

// Nodes Sample [label="Biological Sample\n(Plasma, Tissue, Cells)", fillcolor="#F1F3F4"]; Extraction [label="Lipid Extraction\n(Chloroform:Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatization [label="Derivatization to FAMEs\n(BF3-Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCMS [label="GC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Identification & Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction; Extraction -> Derivatization; Derivatization -> GCMS; GCMS -> Data_Analysis; }

Caption: Workflow for the quantification of this compound.In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production in Macrophages

Objective: To assess the potential of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Use a vehicle control (e.g., DMSO or ethanol).

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-

-

Nitric Oxide Measurement (Griess Assay):

-

After 24 hours, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

-

-

Cell Viability Assay (MTT Assay):

-

To ensure that the observed reduction in NO is not due to cytotoxicity, perform a parallel MTT assay on the treated cells.

-

In Vitro Anti-cancer Assay: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To determine if this compound induces apoptosis in cancer cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in appropriate media.

-

Seed the cells in a 6-well plate and allow them to attach.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

-

-

Cell Staining:

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.[18][19]

-

Conclusion and Future Directions

This compound is a monounsaturated fatty acid with a biological role that is beginning to be explored. While direct evidence is still emerging, its metabolic potential and the known activities of structurally similar lipids suggest its involvement in key cellular processes, including lipid metabolism, inflammation, and cancer cell proliferation. The provided experimental protocols offer a starting point for researchers to rigorously investigate the specific functions of this intriguing molecule.

Future research should focus on:

-

Elucidating the specific signaling pathways directly modulated by this compound and its metabolites.

-

Identifying the specific enzymes that metabolize this compound and characterizing the resulting bioactive products.

-

Conducting in vivo studies to validate the physiological relevance of the in vitro findings.

-

Performing comprehensive lipidomic analyses to determine the abundance and distribution of this compound in various tissues under different physiological and pathological conditions.

A deeper understanding of the biological role of this compound will contribute to the broader knowledge of lipid signaling and may unveil new therapeutic targets for a range of diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. hmdb.ca [hmdb.ca]

- 3. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of 6,9,12-octadecatrienoic acid and 6,9,12,15-octadecatetraenoic acid by rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Action of soybean lipoxygenase 1 on 12-iodo-cis-9-octadecenoic acid and 12-bromo-cis-9-octadecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. echemcom.com [echemcom.com]

- 8. Fatty acid metabolism of isolated mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound | High-Purity Fatty Acid [benchchem.com]

- 11. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Quercetin induces cell cycle arrest and apoptosis in CD133+ cancer stem cells of human colorectal HT29 cancer cell line and enhances anticancer effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Endogenous Synthesis of cis-13-Octadecenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-13-Octadecenoic acid, a monounsaturated fatty acid, has garnered interest in biomedical research for its potential roles in various physiological processes. While its presence in biological systems is established, the precise mechanisms of its endogenous biosynthesis have remained partially elusive. This technical guide provides a comprehensive overview of the core pathways and enzymatic players believed to be responsible for the de novo synthesis of this specific fatty acid isomer. We delve into the foundational role of Fatty Acid Synthase (FAS), the critical desaturation step potentially catalyzed by Fatty Acid Desaturase 3 (FADS3), and the analytical methodologies required for its identification and quantification. This document aims to equip researchers with the foundational knowledge and technical insights necessary to investigate the metabolism and therapeutic potential of this compound.

Introduction

The landscape of lipidomics is continuously expanding, with growing recognition of the diverse biological activities of individual fatty acid isomers. This compound (C18:1 n-5) is one such molecule that has been identified in various biological matrices, including bovine milk fat and certain plant and microbial sources.[1][2] Understanding its endogenous production is crucial for elucidating its physiological functions and exploring its potential as a biomarker or therapeutic target. This guide synthesizes current knowledge on the biosynthetic pathway of this compound, provides an overview of relevant experimental protocols, and presents quantitative data where available.

The Biosynthetic Pathway: From Precursor to Product

The endogenous synthesis of this compound is a multi-step process that begins with the universal pathway of de novo fatty acid synthesis and culminates in a specific desaturation event.

De Novo Synthesis of the Saturated Precursor: Stearic Acid

The foundational pathway for the creation of fatty acids is de novo synthesis, a process primarily carried out by the multifunctional enzyme complex, Fatty Acid Synthase (FAS).[3] This process utilizes acetyl-CoA as the initial primer and malonyl-CoA for subsequent two-carbon additions in a repeating four-step cycle of condensation, reduction, dehydration, and reduction.

The typical product of the FAS complex after seven cycles is palmitate (16:0). Palmitate can then be elongated to form the 18-carbon saturated fatty acid, stearic acid (18:0), which serves as the direct precursor for various octadecenoic acid isomers.[3]

The Crucial Desaturation Step: A Role for Fatty Acid Desaturase 3 (FADS3)

The introduction of a double bond into the stearic acid backbone is the critical step that defines the specific isomer. While several desaturases are known to act on fatty acids, evidence points towards Fatty Acid Desaturase 3 (FADS3) as the key enzyme in the formation of a double bond at the 13th carbon position.

FADS3, a member of the FADS gene family, has been identified as a Δ13-desaturase.[4][5] In vitro studies have demonstrated that rat FADS3 can catalyze the Δ13-desaturation of trans-vaccenic acid (trans-11-18:1) to produce the trans-11,cis-13-conjugated linoleic acid (CLA) isomer.[4][5] This is the only known mammalian enzyme with demonstrated desaturase activity at the C-13 position. Although the substrate in this characterized reaction is not stearic acid, the enzymatic capability suggests a potential role for FADS3 in acting on other 18-carbon fatty acids.

Furthermore, FADS3 has also been characterized as a Δ14Z sphingoid base desaturase, indicating its functional capacity to introduce double bonds near the methyl-end of long-chain aliphatic molecules.[6] While direct evidence of FADS3 acting on stearic acid to produce this compound is still an area of active investigation, its known activities make it the most probable candidate for this biosynthetic step.

Logical Flow of the Proposed Biosynthetic Pathway:

Quantitative Data

Quantitative data on the endogenous levels of this compound and the kinetic parameters of the enzymes involved in its biosynthesis are currently limited in the scientific literature. However, studies on related processes provide some context. For instance, in a study investigating the in vivo synthesis of trans-11,cis-13-CLA from dietary trans-vaccenic acid in rats, the product was quantified at 0.06% of total fatty acids in the mammary gland phospholipids (B1166683) of lactating females fed a high trans-vaccenic acid diet.[7] This demonstrates that Δ13-desaturation activity, likely by FADS3, occurs in vivo, although the efficiency may vary depending on the substrate and tissue.

The table below summarizes the reported concentrations of this compound in various natural sources, providing a reference for expected levels in biological samples.

| Source | Part | Concentration (%) | Reference |

| Hibiscus Seed Oil (unheated) | Seed | 23.91 | [3] |

| Hibiscus Seed Oil (heated) | Seed | 31.54 | [3] |

| Arachis hypogaea (groundnut) | Seed | 5.16 | [3] |

| Blighia sapida | Seed | 15.90 | [3] |

| Blighia sapida | Aril | 0.26 | [3] |

| Raphia taedigera | Not Specified | 2.75 | [2][3] |

| Waru Leaf (young) | Leaf | 1.27 | [3] |

| Bovine Milk Fat | - | Present | [1] |

Experimental Protocols

Investigating the endogenous biosynthesis of this compound requires a combination of enzymatic assays and advanced analytical techniques for isomer-specific identification and quantification.

In Vitro FADS3 Enzyme Assay (General Protocol)

This protocol outlines a general approach for assessing the desaturase activity of FADS3 with a potential substrate like stearoyl-CoA.

Materials:

-

Recombinant human or rodent FADS3 enzyme

-

Stearoyl-CoA (substrate)

-

NADH or NADPH (cofactors)

-

Cytochrome b5

-

Cytochrome b5 reductase

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Internal standard (e.g., deuterated stearic acid)

-

Organic solvents for extraction (e.g., hexane, isopropanol)

-

Reagents for derivatization to fatty acid methyl esters (FAMEs) (e.g., methanolic HCl)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, cofactors, cytochrome b5, and cytochrome b5 reductase.

-

Enzyme Addition: Add the recombinant FADS3 enzyme to the reaction mixture.

-

Substrate Initiation: Initiate the reaction by adding the stearoyl-CoA substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl).

-

Lipid Extraction: Add the internal standard and extract the lipids using an appropriate organic solvent mixture.

-

Derivatization: Convert the extracted fatty acids to their corresponding FAMEs.

-

Analysis: Analyze the FAMEs by GC-MS to identify and quantify the product, this compound methyl ester.

Workflow for FADS3 Enzyme Assay and Product Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification

GC-MS is a powerful technique for separating and identifying fatty acid isomers.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

A highly polar capillary column (e.g., SP-2560 or equivalent) is crucial for the separation of C18:1 isomers.[8][9]

Sample Preparation:

-

Lipid Extraction: Extract total lipids from the biological sample using methods such as the Folch or Bligh-Dyer procedures.

-

Saponification and Methylation: Saponify the lipid extract to release free fatty acids, followed by methylation to form FAMEs.

GC-MS Analysis:

-

Injection: Inject the FAME sample into the GC.

-

Separation: Utilize a temperature gradient program to achieve optimal separation of the C18:1 isomers. The retention times of the different isomers will vary based on the column and conditions.

-

Mass Spectrometry: The mass spectrometer will generate a mass spectrum for each eluting peak. The fragmentation pattern of the this compound methyl ester can be compared to a known standard and spectral libraries for definitive identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS offers high sensitivity and specificity for the quantification of fatty acids.

Instrumentation:

-

Liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.

-

A C8 or C18 reversed-phase column is typically used for separation.[10][11]

Sample Preparation:

-

Lipid extraction is performed as described for GC-MS. Derivatization may be employed to enhance ionization efficiency.

LC-MS/MS Analysis:

-

Separation: A gradient elution with solvents such as acetonitrile (B52724) and water with formic acid is commonly used to separate the fatty acids.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification. This involves selecting the precursor ion of this compound and a specific product ion for high selectivity.

Signaling Pathways and Logical Relationships

The endogenous production of this compound is intricately linked to the central carbon metabolism and the broader pathways of lipid synthesis. The availability of the primary precursor, acetyl-CoA, is dependent on glycolysis and other metabolic routes. The subsequent steps of elongation and desaturation are subject to complex regulatory networks.

Conclusion and Future Directions

The endogenous biosynthesis of this compound is a fascinating area of lipid metabolism that is beginning to be unraveled. The foundational steps of de novo fatty acid synthesis provide the necessary precursor, stearic acid. The key desaturation step is strongly suggested to be catalyzed by FADS3, an enzyme with known Δ13-desaturase activity.

Future research should focus on several key areas:

-

Direct Enzymatic Evidence: Conducting in vitro enzyme assays with recombinant FADS3 and stearoyl-CoA is essential to definitively confirm its role in the synthesis of this compound.

-

Quantitative Lipidomics: Comprehensive lipidomics studies are needed to quantify the levels of this compound in various tissues and cell types under different physiological and pathological conditions.

-

Functional Characterization: Elucidating the specific biological roles of this compound will be crucial for understanding its importance in health and disease.

-

Regulatory Mechanisms: Investigating the transcriptional and post-translational regulation of FADS3 will provide insights into how the synthesis of this specific fatty acid is controlled.

This technical guide provides a solid foundation for researchers to build upon as we continue to explore the intricacies of fatty acid metabolism and the unique roles of specific isomers like this compound. The methodologies and pathways described herein will be instrumental in advancing our understanding and potentially harnessing this knowledge for therapeutic benefit.

References

- 1. caymanchem.com [caymanchem.com]

- 2. echemcom.com [echemcom.com]

- 3. This compound | High-Purity Fatty Acid [benchchem.com]

- 4. karger.com [karger.com]

- 5. Fatty Acid Desaturase 3 (FADS3) Is a Specific ∆13-Desaturase of Ruminant trans-Vaccenic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FADS3 is a Δ14Z sphingoid base desaturase that contributes to gender differences in the human plasma sphingolipidome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conversion of dietary trans-vaccenic acid to trans11,cis13-conjugated linoleic acid in the rat lactating mammary gland by Fatty Acid Desaturase 3-catalyzed methyl-end Δ13-desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method | Semantic Scholar [semanticscholar.org]

- 10. jsbms.jp [jsbms.jp]

- 11. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]

Unveiling the Presence of cis-13-Octadecenoic Acid in Plant Seed Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cis-13-Octadecenoic acid, a less common monounsaturated fatty acid, and its occurrence in plant seed oils. This document summarizes the current state of knowledge regarding its quantitative presence, analytical methodologies, and potential biological significance, aiming to support further research and development in lipidomics and related fields.

Introduction to this compound

This compound (C18:1 n-5) is a positional isomer of the more common oleic acid (C18:1 n-9). As a monounsaturated fatty acid, its single double bond is located between the 13th and 14th carbon atoms from the methyl end. While not as prevalent as other C18 fatty acids, its presence in various plant-derived oils suggests a potential role in plant metabolism and warrants further investigation for its biochemical properties and potential applications.

Quantitative Occurrence in Plant Seed Oils

The concentration of this compound varies significantly across different plant species. The available quantitative data from gas chromatography-mass spectrometry (GC-MS) analyses of various seed oils are summarized below. It is important to note that this fatty acid is often found in lower concentrations compared to more common fatty acids.

| Plant Species | Common Name | Seed Oil/Extract | Concentration (% of Total Fatty Acids) | Reference |

| Raphia taedigera | Taedigera Palm | Seed Oil | 2.75 | [1] |

| Hibiscus sabdariffa | Roselle | Unheated Seed Oil | 23.91 | [2] |

| Hibiscus sabdariffa | Roselle | Heated Seed Oil | 31.54 | [2] |

| Arachis hypogaea | Peanut/Groundnut | Seed | 5.16 | [2] |

| Blighia sapida | Akee | Seed | 15.90 | [2] |

| Trigonella foenum-graecum | Fenugreek | Methanolic Seed Extract | 0.34 | [3] |

| Musella lasiocarpa | Chinese Dwarf Banana | Ethyl Acetate Extract | 1.47 | [4] |

Note: The data for Trigonella foenum-graecum and Musella lasiocarpa are from extracts, not purely the seed oil, which may influence the relative percentage.

Experimental Protocols for Analysis

The accurate identification and quantification of this compound in plant seed oils necessitate a multi-step analytical approach. The following is a synthesized protocol based on established methodologies for fatty acid analysis.

Lipid Extraction

A modified Folch or Bligh-Dyer method is typically employed for the total lipid extraction from plant seeds.

-

Homogenization : A known weight of finely ground seed material is homogenized in a chloroform (B151607):methanol (B129727) solvent mixture (typically 2:1, v/v).

-

Phase Separation : Deionized water is added to the homogenate to induce phase separation. The mixture is vortexed and then centrifuged.

-

Lipid Recovery : The lower chloroform layer, containing the lipids, is carefully collected.

-

Solvent Evaporation : The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Fatty Acid Methyl Ester (FAME) Derivatization

For gas chromatography analysis, the fatty acids in the lipid extract are converted to their more volatile methyl esters.

-

Transesterification : The lipid extract is dissolved in a known volume of a reagent containing methanol and a catalyst (e.g., methanolic HCl, BF3-methanol, or sodium methoxide).

-

Reaction : The mixture is heated (e.g., at 60-100°C) for a specified time to ensure complete conversion to FAMEs.

-

Extraction of FAMEs : After cooling, the FAMEs are extracted into an organic solvent such as hexane (B92381).

-

Washing and Drying : The hexane layer is washed with a saline solution to remove any remaining catalyst and then dried over anhydrous sodium sulfate.

-

Final Preparation : The solvent is evaporated, and the FAMEs are redissolved in a suitable solvent (e.g., hexane) for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying individual FAMEs.

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer is used. A polar capillary column (e.g., SP-2560 or similar) is recommended for good separation of fatty acid isomers.

-

Injection : A small volume (e.g., 1 µL) of the FAMEs solution is injected into the GC inlet.

-

GC Separation : The oven temperature is programmed with a gradient to separate the FAMEs based on their boiling points and polarity. An example temperature program is an initial hold at a lower temperature, followed by a ramp to a higher temperature.

-

Mass Spectrometry Detection : The eluting compounds are ionized (typically by electron ionization), and the resulting mass spectra are recorded.

-

Identification : The identification of this compound methyl ester is achieved by comparing its retention time and mass spectrum with those of an authentic standard and by matching with spectral libraries (e.g., NIST).

-

Quantification : The concentration of this compound is determined by comparing the peak area of its methyl ester to the peak area of an internal standard of known concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in plant seed oils.

Biosynthesis and Potential Signaling Context

While specific signaling pathways for this compound are not yet well-defined, the following diagram places its biosynthesis within the general context of fatty acid metabolism and its potential downstream roles.

Biological Significance and Future Directions

The biological role of this compound is an emerging area of research. Preliminary studies suggest potential antioxidant and anti-inflammatory properties.[5] It may also play a role in modulating enzyme activity and influencing the fluidity of cell membranes upon incorporation.[5]

Further research is needed to:

-

Screen a wider variety of plant seed oils to identify new and richer sources of this compound.

-

Elucidate the specific desaturase enzymes responsible for its biosynthesis in plants.

-

Investigate its metabolic fate and the specific signaling pathways in which it or its derivatives may be involved.

-

Evaluate its potential nutraceutical and pharmaceutical applications.

This guide provides a foundational resource for researchers and professionals interested in the less-explored facets of lipid biochemistry. The continued investigation of rare fatty acids like this compound holds the promise of uncovering novel biological functions and applications.

References

An In-depth Technical Guide on cis-13-Octadecenoic Acid in Bovine Milk Fat

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cis-13-Octadecenoic acid, a monounsaturated fatty acid found in bovine milk fat. It covers its presence and concentration in milk, factors influencing its levels, detailed analytical methodologies for its quantification, and insights into its potential biological roles and associated signaling pathways.

Quantitative Data on this compound in Bovine Milk Fat

The concentration of this compound in bovine milk fat is influenced by various factors, most notably the diet of the cow. The following table summarizes quantitative data from a study investigating the effects of dietary fiber and fat supplementation on the fatty acid profile of milk fat.

| Dietary Group | Forage:Concentrate Ratio | Fat Supplement | This compound (% of total octadecenoic acid isomers) |

| High Fiber + Saturated Fatty Acids (SFA) | 50:50 | Saturated Fatty Acids | 0.07 |

| High Fiber + Unsaturated Fatty Acids (UFA) | 50:50 | Corn Oil (Unsaturated) | 0.10 |

| Low Fiber + Saturated Fatty Acids (SFA) | 20:80 | Saturated Fatty Acids | 0.05 |

| Low Fiber + Unsaturated Fatty Acids (UFA) | 20:80 | Corn Oil (Unsaturated) | 0.12 |

Data adapted from Griinari et al., 1998.[1]

Experimental Protocols

Accurate quantification of this compound in the complex matrix of bovine milk fat requires a multi-step analytical approach. The following sections detail the key experimental protocols.

Lipid Extraction from Milk

A common and effective method for extracting total lipids from milk is based on the Folch method, which utilizes a chloroform-methanol solvent system.

Materials:

-

Homogenized milk sample

-

0.9% NaCl solution

-

Rotary evaporator

-

Centrifuge

Procedure:

-

To a known volume of milk, add a 2:1 (v/v) mixture of chloroform and methanol. The ratio of the solvent mixture to the milk sample should be approximately 20:1.

-

Homogenize the mixture thoroughly for 2-5 minutes to ensure complete disruption of the milk fat globules and dissolution of lipids.

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Mix gently and then centrifuge at a low speed (e.g., 2000 rpm) for 10 minutes to facilitate the separation of the layers.

-

Three distinct layers will form: an upper aqueous methanol layer, a lower chloroform layer containing the lipids, and a protein interface.

-

Carefully collect the lower chloroform layer using a Pasteur pipette.

-

Wash the chloroform extract with a mixture of chloroform, methanol, and water (3:48:47 v/v/v) to remove any non-lipid contaminants.

-

Remove the solvent from the purified lipid extract using a rotary evaporator under reduced pressure to obtain the total milk fat.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the fatty acids in the extracted triglycerides must be converted to their more volatile methyl esters.

Materials:

-

Extracted milk fat

-

Toluene

-

Methanolic HCl (e.g., 5%) or BF3-Methanol

-

Saturated NaCl solution

Procedure:

-

Dissolve a known amount of the extracted milk fat (e.g., 50-100 mg) in a small volume of toluene.

-

Add an excess of methanolic HCl or BF3-Methanol.

-

Heat the mixture in a sealed tube at a controlled temperature (e.g., 80-100°C) for 1-2 hours.

-

After cooling, add hexane and a saturated NaCl solution to the mixture and vortex thoroughly.

-

Allow the phases to separate. The upper hexane layer contains the FAMEs.

-

Carefully transfer the upper hexane layer to a clean vial for analysis.

Separation and Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)